N-(1-Propyl-1H-imidazol-4-yl)acrylamide
Description
N-(1-Propyl-1H-imidazol-4-yl)acrylamide is a synthetic acrylamide derivative featuring a propyl-substituted imidazole ring linked to an acrylamide moiety. The compound’s structure combines the reactivity of the acrylamide group (a Michael acceptor) with the hydrogen-bonding and coordination capabilities of the imidazole ring. Such compounds are of interest in medicinal chemistry, particularly in covalent drug design targeting cysteine residues in enzymes like kinases .
Properties
IUPAC Name |
N-(1-propylimidazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-5-12-6-8(10-7-12)11-9(13)4-2/h4,6-7H,2-3,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXLLJAHBDQHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Desaturation of Amides: One method to synthesize enamides, including N-(1-Propyl-1H-imidazol-4-yl)acrylamide, involves the oxidative desaturation of amides.
Schotten-Baumann Method: Another approach involves the reaction of propargylamine with acryloyl chloride under Schotten-Baumann conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of enamide synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Enamides can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Enamides can be reduced to form amines, which are valuable intermediates in organic synthesis.
Substitution: Enamides can participate in substitution reactions, where the double bond or the amide group is targeted.
Common Reagents and Conditions:
Oxidation: Iron catalysts are commonly used for the oxidative desaturation of amides.
Reduction: Nickel catalysts are often employed in the reductive hydroalkylation of enamides.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: β-Halogenated enamides.
Reduction: Chiral aliphatic amines.
Substitution: Substituted enamides with different functional groups.
Scientific Research Applications
Chemistry:
- Enamides are valuable intermediates in organic synthesis, allowing for the construction of complex molecules.
Biology:
- Enamides have been studied for their potential biological activities, including as enzyme inhibitors.
Medicine:
- Enamides are explored for their potential use in drug development, particularly in the synthesis of chiral amines, which are important in pharmaceuticals .
Industry:
Mechanism of Action
The mechanism of action of N-(1-Propyl-1H-imidazol-4-yl)acrylamide involves its interaction with specific molecular targets. For example, enamides can act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing their normal function. The exact molecular pathways and targets can vary depending on the specific application and the structure of the enamide .
Comparison with Similar Compounds
Key Differences :
- The propyl chain in the target compound enhances lipophilicity (predicted logP ~1.8) compared to Compound 12’s methyl group (logP ~2.5 due to aromatic styryl group) .
Spectroscopic and Physicochemical Properties
Spectral data for Compound 12 includes:
- IR : 3200 cm⁻¹ (NHCO stretch), 1685 cm⁻¹ (C=O stretch) .
- ¹H NMR : δ 2.40 (CH₃), 3.22 (N-CH₃), 6.65–8.06 (aromatic and vinyl protons) .
- MS : m/z 384 [M⁺] .
For This compound , analogous spectral features are expected:
- IR : Similar NHCO (~3200 cm⁻¹) and C=O (~1680 cm⁻¹) stretches.
- ¹H NMR : Propyl group signals (δ ~0.9–1.7 for CH₃ and CH₂), imidazole protons (δ ~7.0–8.0), and acrylamide vinyl protons (δ ~5.5–6.5, trans coupling).
- MS : Lower molecular weight (estimated m/z ~195 [M⁺]) due to lack of bulky aromatic substituents.
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